molecular formula C9H18O2 B8547784 2-Methylhexan-2-yl acetate

2-Methylhexan-2-yl acetate

Cat. No.: B8547784
M. Wt: 158.24 g/mol
InChI Key: SCNVLZSMMLCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexan-2-yl acetate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methylhexan-2-yl acetate

InChI

InChI=1S/C9H18O2/c1-5-6-7-9(3,4)11-8(2)10/h5-7H2,1-4H3

InChI Key

SCNVLZSMMLCCOH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylhexan-2-ol (30.0 g, 0.258 mol) was treated with acetic anhydride (36.6 mL, 0.387 mol). Pyridine (30.0 mL, excess) was added dropwise over a 3 min period at 23° C. Then 4-(N,N-dimethylamino)-pyridine (1.27 g, 10.0 mmol) was added. The reaction was heated to 70° C. for 16 h. The reaction was cooled to 23° C. and poured onto 300 mL of crushed ice. After 15 min of stirring, most of the ice had melted. Solid NaHCO3 was added in portions (bubbling) until the pH was 9. The system was extracted with two portions of diethyl ether (100 mL, then 50 mL). The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL), dried over MgSO4, and filtered. The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C. to remove most of the diethyl ether. The resulting oil left in the pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg). A small-volume forerun was collected and discarded (bp<45° C.). The main fraction contained 2-methylhexan-2-yl acetate (bp 45-48° C.). 1H NMR (400 MHz, CDCl3) δ 1.94 (s, 3H), 1.74-1.68 (m, 2H), 1.40 (s, 6H), 1.33-1.22 (m, 4H), 0.88 (t, J=6.8 Hz, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.27 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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